Home > Products > Screening Compounds P42159 > 7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1019152-04-5

7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Catalog Number: EVT-1707652
CAS Number: 1019152-04-5
Molecular Formula: C13H10N2OS
Molecular Weight: 242.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-8-nitroquinazolin-4(3H)-one (2)

  • Compound Description: This compound was identified as a hit compound with moderate potency against two pathogenic Clostridium difficile strains (ATCC BAA 1870 and ATCC 43255) in an in vitro screening of a structurally diverse in-house library [].
  • Relevance: While sharing a similar core structure with 7-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, 2-Methyl-8-nitroquinazolin-4(3H)-one (2) differs in the replacement of the thiophene ring with a benzene ring, forming a quinazolinone scaffold. This structural variation offers insights into the impact of ring systems on biological activity against Clostridium difficile.

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a)

  • Compound Description: This lead compound showed improved potency compared to the initial hit compound 2-Methyl-8-nitroquinazolin-4(3H)-one (2) against Clostridium difficile. It also exhibited selectivity over normal gut microflora, high CC50s (>606 µM) against mammalian cell lines, and acceptable stability in simulated gastric and intestinal fluid [].
  • Relevance: 2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a) shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 7-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. Key differences lie in the presence of a nitro group at the 7th position and a methyl group at the 2nd position in compound 6a. This close structural similarity highlights 6a as a crucial analogue for understanding the structure-activity relationship and optimizing the potency of compounds based on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold against Clostridium difficile.

Compound 8f

  • Compound Description: This compound emerged as a promising lead for further optimization against Clostridium difficile, demonstrating even greater potency (MIC = 3/6 µM) compared to compound 6a [].
  • Relevance: Although the specific structure of compound 8f wasn't disclosed, the publication indicates it's a derivative of 2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a) with modifications at the C2-, N3-, C4-, and C7- positions. Given that both 6a and 7-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one share the core thieno[3,2-d]pyrimidin-4(3H)-one structure, compound 8f indirectly provides valuable insights into modifications that can significantly enhance potency within this chemical class. Further investigation into the specific structure of 8f would be beneficial to gain a more detailed understanding of its structure-activity relationship.

Gamhepathiopine (M1)

  • Compound Description: Gamhepathiopine is a multi-stage acting antiplasmodial 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one hydrochloride. Its development was hampered by drawbacks such as poor microsomal stability, insufficient aqueous solubility, and low intestinal permeability [].

Furane Bioisostere 3j

  • Compound Description: This compound demonstrated good blood-stage antiplasmodial activity, better water solubility, and significantly improved intestinal permeability in the PAMPA assay compared to Gamhepathiopine [].
  • Relevance: While the exact structure of Furane Bioisostere 3j remains undisclosed, it's identified as an analogue of Gamhepathiopine, which itself is structurally similar to 7-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. The successful optimization of Furane Bioisostere 3j for improved pharmacokinetic properties, while maintaining antiplasmodial activity, makes it an intriguing case study for potentially enhancing the drug-likeness of 7-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.

2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

  • Compound Description: This series of compounds, particularly compound 28e, exhibit potent and selective inhibition of phosphodiesterase 7 (PDE7) [].
  • Relevance: These derivatives, like 7-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, are built upon the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. The presence of a cyclopentylamino group at the 2nd position in these derivatives, compared to the 7-(4-Methylphenyl) substitution in the target compound, highlights the versatility of the thieno[3,2-d]pyrimidin-4(3H)-one core for accommodating various substituents and targeting different therapeutic areas.

1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas (2a-c)

  • Compound Description: These compounds were studied as potential VEGFR-2 tyrosine kinase inhibitors. Compound 2c, containing a nitrile group, showed the most promising activity in the series [].
  • Relevance: These ureas share the thieno[3,2-d]pyrimidin-4(3H)-one core with 7-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, but are linked via an oxygen atom at the 4th position of the pyrimidinone ring to a phenylurea moiety. This structural variation, particularly the presence of the urea linker and the aryl substitutions, can provide insights into alternative modifications and their potential application in targeting tyrosine kinases.

Properties

CAS Number

1019152-04-5

Product Name

7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

IUPAC Name

7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C13H10N2OS

Molecular Weight

242.3 g/mol

InChI

InChI=1S/C13H10N2OS/c1-8-2-4-9(5-3-8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16)

InChI Key

JQPMYUUPCQANEQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.